molecular formula C27H27N3O B15023099 9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B15023099
M. Wt: 409.5 g/mol
InChI Key: JMLACSMLNDHDAA-UHFFFAOYSA-N
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Description

9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused indole and quinoxaline ring system, which is further substituted with a pentyloxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process. One common method includes the condensation of isatin or its derivatives with o-phenylenediamine in the presence of an acid catalyst. This reaction is often carried out under microwave irradiation to reduce reaction time and improve yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoloquinoxaline ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. It can intercalate into DNA, stabilizing the DNA duplex and inhibiting the replication of cancer cells . Additionally, it may interact with proteins involved in signal transduction pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxybenzyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

9-methyl-6-[(2-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H27N3O/c1-3-4-9-16-31-25-13-8-5-10-20(25)18-30-24-15-14-19(2)17-21(24)26-27(30)29-23-12-7-6-11-22(23)28-26/h5-8,10-15,17H,3-4,9,16,18H2,1-2H3

InChI Key

JMLACSMLNDHDAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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